2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole is a heterocyclic compound that combines the structural features of pyrazole and benzothiazole. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole typically involves the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone in methanol, using glacial acetic acid as a catalyst. This reaction proceeds through nucleophilic addition and dehydration processes, resulting in the formation of the pyrazole ring . The product is then characterized using techniques such as 1H and 13C NMR spectroscopy and single-crystal X-ray structure determination .
Chemical Reactions Analysis
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the pyrazole and benzothiazole rings.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzyme activities, interference with DNA replication, and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of enzymes and receptors, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole include other pyrazole and benzothiazole derivatives. Some examples are:
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: This compound has similar structural features and biological activities.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[5,4-b]pyridine: An isomer with slightly different properties.
Benzo[d]thiazole derivatives: These compounds share the benzothiazole core and exhibit various biological activities.
The uniqueness of this compound lies in its specific combination of pyrazole and benzothiazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H15N3OS |
---|---|
Molecular Weight |
273.36 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H15N3OS/c1-8-5-6-11(18-4)12-13(8)19-14(15-12)17-10(3)7-9(2)16-17/h5-7H,1-4H3 |
InChI Key |
UJOHOWDDYBKNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
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